Cas no 1212-72-2 (N-Methyl-omega-phenyl-t-butylamine)
1212-72-2 structure
Product Name:N-Methyl-omega-phenyl-t-butylamine
N.o CAS:1212-72-2
MF:C22H36N2O4S
MW:424.59724521637
CID:158581
PubChem ID:71611
Update Time:2025-04-19
N-Methyl-omega-phenyl-t-butylamine Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Methyl-omega-phenyl-t-butylamine
- Mephentermine (sulfate)
- MEPHENTERMINE HEMISULFATE SALT
- MEPHENTERMINE HEMISULFATE, CRM STANDARD
- N,2-dimethyl-1-phenylpropan-2-amine,sulfuric acid
- EINECS 214-923-3
- Fentermin
- Mephentermine hemisulfate
- Mephentermine sulfate
- Mephentermine sulphate
- CHEMBL3184799
- Sulfate, Mephentermine
- N,alpha,alpha-Trimethylphenethylamine sulfate (2:1)
- CCG-220726
- DTXCID1027760
- BENZENEETHANAMINE, N,.ALPHA.,.ALPHA.-TRIMETHYL-, SULPHATE (2:1)
- N,alpha,alpha-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- SR-01000872629-1
- HMS2097A14
- Mephentermine sulfate [USP]
- Phenethylamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- HMS1570A14
- 1212-72-2
- Benzeneethanamine, N,.alpha.,.alpha.-trimethyl-, sulfate (2:1)
- NCGC00016570-06
- SR-01000872629
- Mephentermine Hemisulphate 1.0 mg/ml in Methanol (as free base)
- HMS3714A14
- Wyamine sulfate (TN)
- Mephentermine Sulfate (2:1)
- Wyamine sulphate
- Benzeneethanamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- N-Methyl-omega-phenyl-tert-butylamine
- Prestwick_94
- Wyamine
- MEPHENTERMINE SULFATE [VANDF]
- NSC-758424
- NSC 758424
- D01018
- Tox21_110501
- CAS-1212-72-2
- MEPHENTERMINE SULFATE [WHO-DD]
- N,.ALPHA.,.ALPHA.-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- Mephine
- Tox21_110501_1
- CHEBI:6756
- Mephentermine Hemisulphate
- NCGC00016570-01
- 580655Z8RR
- N,2-dimethyl-1-phenylpropan-2-amine hemisulfate
- Wyamine sulfate
- FT-0751658
- Mephentermine sulfate (USP)
- UNII-580655Z8RR
- MEPHENTERMINE SULFATE [ORANGE BOOK]
- BENZENEETHANAMINE, N,alpha,alpha-TRIMETHYL-, SULPHATE (2:1)
- DTXSID1047780
- Q27261534
- SCHEMBL121177
- Benzeneethanamine, N,I+/-,I+/--trimethyl-, sulfate (2:1)
- DNKCFBJMFIUNRS-UHFFFAOYSA-N
-
- Inchi: 1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
- Chave InChI: DNKCFBJMFIUNRS-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.N(C)C(C)(C)CC1C=CC=CC=1.N(C)C(C)(C)CC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 424.24000
- Massa monoisotópica: 424.24
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 6
- Complexidade: 204
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 107A^2
Propriedades Experimentais
- Densidade: g/cm3
- Ponto de ebulição: 229.4°Cat760mmHg
- Ponto de Flash: 90°C
- PSA: 107.04000
- LogP: 5.66400
N-Methyl-omega-phenyl-t-butylamine Literatura Relacionada
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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